4-(4-fluorobenzoyl)-1H-1,2,3-triazole
Overview
Description
Synthesis Analysis
The synthesis of “4-(4-fluorobenzoyl)-1H-1,2,3-triazole” involves the reaction of 4-fluorobenzoic acid with thionyl chloride and phosphorus tribromide . The reaction takes place in the presence of a catalyst, such as dimethylformamide or acetonitrile, and under controlled temperature and pressure conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C7H4ClFO . The molecular weight of this compound is 158.557 .Chemical Reactions Analysis
The mechanism of action of “this compound” involves the reaction of the compound with various nucleophiles, such as amines, alcohols, and thiols. The resulting product is a substituted compound that has unique properties and potential applications.Physical and Chemical Properties Analysis
“this compound” is a clear colorless to light yellow liquid . It has a melting point of 10-12 °C, a boiling point of 82 °C/20 mmHg, and a density of 1.342 g/mL at 25 °C .Scientific Research Applications
Synthesis and Characterization
- Derivatives of 1,2,4-triazoles, including fluoro derivatives, have been synthesized and characterized, revealing various intermolecular interactions such as C–H⋯π and lp⋯π interactions (Shukla et al., 2014).
Biological Activities
- 1,2,4-Triazole derivatives exhibit a wide spectrum of biological activities and have been explored for their potential in bioactivity research (Kravchenko, 2018).
- Evaluation of antimycobacterial and anticonvulsant activities of certain 1,2,4-triazole derivatives has been conducted, showing varying levels of bioactivity (Gülerman et al., 1997).
Structural and Theoretical Studies
- Gas phase properties of 1,2,3-triazoles have been analyzed, providing insights into their fundamental properties (Wang et al., 2013).
- Detailed study of the solvatomorphic behavior of certain triazole derivatives has been conducted using thermal techniques and quantum mechanical calculations (Moreno-Fuquen et al., 2019).
Antimicrobial Applications
- Synthesis and evaluation of antimicrobial activities of novel 1,2,4-triazole derivatives have been carried out, showing their potential as antimicrobial agents (Upmanyu et al., 2011).
- Exploration of supramolecular interactions of 1,2,3-triazoles highlights their diverse applications in supramolecular and coordination chemistry, particularly in anion recognition and catalysis (Schulze & Schubert, 2014).
Proton Conduction Enhancement
- 1H-1,2,3-triazole has been identified as an effective group for enhancing proton conduction in polymer electrolyte membranes, suggesting its potential in fuel cell technologies (Zhou et al., 2005).
Antiproliferative Activity
- Synthesis and evaluation of antiproliferative activity of fluorinated Schiff bases derived from 1,2,4-triazoles have been conducted, indicating their potential as anticancer agents (Kumar et al., 2013).
Patent Review
- A patent review covering novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives between 2008 and 2011 highlights the ongoing interest and potential applications of these compounds in various therapeutic areas (Ferreira et al., 2013).
Mechanism of Action
Target of action
The targets of a compound depend on its chemical structure and properties. For example, benzoyl chloride derivatives, such as 4-fluorobenzoyl chloride, often function as acylating agents in organic synthesis . They react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively .
Mode of action
The mode of action of a compound refers to how it interacts with its targets. In the case of acylating agents like 4-fluorobenzoyl chloride, they typically undergo nucleophilic acyl substitution reactions with their targets .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, 4-fluorobenzoate, a compound structurally similar to 4-(4-fluorobenzoyl)-1H-1,2,3-triazole, is known to undergo aerobic metabolism initiated by an oxygen-dependent ring cleavage .
Pharmacokinetics
Similar compounds like 4-fluorobenzoyl chloride have been used as tracers for quantitation during the drug development process .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For acylating agents, the result of action often involves the formation of new covalent bonds and the modification of target molecules .
Action environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of a compound. For example, the boiling point of 4-fluorobenzoyl chloride is reported to be 82 °C at a pressure of 20 mmHg , indicating that it may be volatile under certain conditions.
Safety and Hazards
Properties
IUPAC Name |
(4-fluorophenyl)-(2H-triazol-4-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O/c10-7-3-1-6(2-4-7)9(14)8-5-11-13-12-8/h1-5H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUKDMANPBWYSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NNN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244437 | |
Record name | (4-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416447-75-0 | |
Record name | (4-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416447-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.